molecular formula C17H16N4O5S B611234 TC13172 CAS No. 2093393-05-4

TC13172

货号: B611234
CAS 编号: 2093393-05-4
分子量: 388.4 g/mol
InChI 键: ZTQLCNOQWGSELY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TC13172 is a mixed Lineage Kinase Domain-Like protein (MLKL) inhibitor with single nanomolar potency. this compound may provide powerful tools to study the biological function of MLKL and demonstrate that MLKL should be viewed as a druggable target.

生化分析

Biochemical Properties

TC13172: plays a crucial role in biochemical reactions by inhibiting the activity of MLKL. MLKL is a necroptosis executor that mediates ion influx and causes cell structure disruption This compound binds to MLKL with high affinity, exhibiting an EC50 value of 2±0.6 nM in HT-29 cells . This binding interaction prevents the oligomerization and translocation of MLKL from the cytoplasm to the cell membrane, thereby inhibiting necroptosis . Additionally, This compound does not disrupt the phosphorylation of MLKL, indicating a specific inhibitory mechanism .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. In HT-29 cells, This compound effectively blocks necroptosis by inhibiting MLKL . This inhibition prevents the disruption of cell structure and maintains cellular integrity. Furthermore, This compound influences cell signaling pathways by preventing the translocation of MLKL, which is essential for the execution of necroptosis . This compound also impacts gene expression related to necroptosis, thereby modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, This compound exerts its effects by binding to MLKL and inhibiting its activity . The compound covalently binds to Cysteine86 (Cys-86) of MLKL, which is crucial for its inhibitory action . This binding prevents the oligomerization and translocation of MLKL, thereby blocking the necroptosis pathway . Additionally, This compound does not interfere with the phosphorylation of MLKL, indicating a selective inhibition mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to three years when stored as a powder at -20°C and one year when stored as a liquid at -80°C . Over time, This compound maintains its inhibitory activity against MLKL, effectively blocking necroptosis in HT-29 cells . Long-term studies have shown that This compound can sustain its effects on cellular function without significant degradation .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, This compound effectively inhibits MLKL and prevents necroptosis without causing adverse effects . At higher doses, the compound may exhibit off-target activity due to the presence of a methylsulfonyl group, which can react with nucleophilic reagents . This off-target activity may lead to poor metabolic stability and potential toxicity in vivo .

Metabolic Pathways

This compound: is involved in metabolic pathways related to necroptosis. The compound interacts with MLKL, inhibiting its activity and preventing the execution of necroptosis . This interaction affects metabolic flux and metabolite levels associated with necroptosis, thereby modulating cellular metabolism . Additionally, This compound may undergo metabolic degradation in vivo, leading to the formation of metabolites that could influence its activity and stability .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This interaction ensures that This compound reaches MLKL and exerts its inhibitory effects . The distribution of This compound within cells and tissues is crucial for its efficacy in blocking necroptosis .

Subcellular Localization

The subcellular localization of This compound is essential for its activity and function. The compound is directed to specific compartments or organelles where it interacts with MLKL . This localization is facilitated by targeting signals or post-translational modifications that guide This compound to its site of action . The precise localization of This compound ensures its effectiveness in inhibiting necroptosis and maintaining cellular integrity .

生物活性

TC13172 is a novel compound that has garnered attention for its role as a highly potent inhibitor of necroptosis, a form of programmed cell death implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. This article delves into the biological activity of this compound, focusing on its mechanisms, effects in model systems, and potential therapeutic applications.

This compound operates primarily by inhibiting Mixed Lineage Kinase Domain-Like protein (MLKL), which is a crucial executor of necroptosis. The compound covalently binds to Cysteine86 (Cys-86) on MLKL, preventing its oligomerization and subsequent translocation to the cell membrane, which are essential steps in the necroptotic pathway . This binding mechanism was elucidated using advanced techniques such as activity-based protein profiling (ABPP) and mass spectrometry .

In Vitro Studies

In yeast models designed to study necrosome interactions, this compound demonstrated a concentration-dependent effect on cell proliferation. At lower concentrations, it enhanced growth rates significantly; however, higher concentrations exhibited toxicity when necroptotic pathways were activated . This duality highlights the importance of dosage in therapeutic applications.

Table 1: Effects of this compound on Yeast Proliferation

Concentration (µM)Proliferation Rate Change (%)
10+22
50+15
100Toxicity observed

In Vivo Studies

Research has shown that this compound can protect against tissue damage in models of traumatic brain injury (TBI). In these studies, inhibition of necroptosis led to reduced inflammation and improved outcomes in terms of neuronal survival and function . The compound's efficacy was demonstrated through various assays measuring inflammatory markers and neuronal integrity.

Case Studies

Recent studies have explored the potential of this compound in treating conditions linked to excessive necroptosis. For instance:

  • Neuroinflammation : In models simulating neurodegenerative diseases like Alzheimer's and Parkinson's, this compound administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a reduction in neuroinflammatory responses .
  • Cancer : The compound has also been investigated for its effects on cancer cell lines. In breast cancer models (MDA-MB-231), this compound inhibited tumor progression by modulating necroptotic pathways, suggesting its potential as an adjunct therapy in oncology .

Comparative Analysis with Other Inhibitors

This compound is part of a broader class of MLKL inhibitors. Its potency and selectivity make it a valuable tool for researchers studying necroptosis. Below is a comparison with other notable inhibitors:

Table 2: Comparison of MLKL Inhibitors

CompoundPotency (IC50)Binding SiteUnique Features
This compound<1 nMCys-86Highly selective for MLKL
GSK'87232 nMpsKD regionBroader kinase inhibition profile
Necrostatin-1100 nMRIPK1Less selective; affects multiple pathways

科学研究应用

Applications in Dermatology

Case Study: DNCB-Motivated Dermatitis

In a study focusing on dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), topical application of TC13172 demonstrated significant therapeutic effects. The treatment led to:

  • Histological Improvements : Restoration of skin structure and function.
  • Inhibition of MLKL Phosphorylation : Reduced levels of phosphorylated MLKL were observed post-treatment, indicating effective blockade of necroptosis pathways .

Applications in Oncology

Case Study: Cancer Cell Lines

This compound has shown promise in cancer research, particularly concerning its effects on various cancer cell lines:

  • Breast Cancer : In vitro studies demonstrated that this compound inhibited the proliferation of MDA-MB-231 cells, a triple-negative breast cancer line. The compound induced apoptosis and affected key signaling pathways associated with cell survival .
  • Neuroblastoma : Research indicated that this compound reduced cell viability in neuroblastoma cells by promoting necroptotic pathways, suggesting potential as a therapeutic agent against aggressive tumors .

Applications in Neuroinflammation

Case Study: Retinal Inflammation

In models of retinal inflammation, this compound was found to mitigate necroptosis in microglia, leading to:

  • Decreased Inflammatory Markers : Treatment reduced levels of pro-inflammatory cytokines.
  • Protection Against Retinal Damage : Improved survival rates of retinal cells were noted, indicating potential therapeutic applications for diseases like glaucoma .

Table 1: Summary of this compound Applications in Various Diseases

Disease AreaApplicationKey Findings
DermatologyDNCB-Motivated DermatitisRestored skin structure; inhibited MLKL phosphorylation
OncologyBreast CancerInduced apoptosis; inhibited MDA-MB-231 proliferation
NeuroinflammationRetinal InflammationReduced inflammatory markers; protected retinal cells

Table 2: Comparative Potency of Necroptosis Inhibitors

CompoundIC50 (nM)TargetApplication Area
This compound<1MLKLDermatology, Oncology
Saracatinib32MLKLPsoriasis
Nec-1200RIPK1Cardiovascular Diseases

属性

IUPAC Name

3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-19-13-14(18-16(19)27(3,25)26)21(17(24)20(2)15(13)23)9-5-7-11-6-4-8-12(22)10-11/h4,6,8,10,22H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQLCNOQWGSELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)CC#CC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093393-05-4
Record name 3-[3-(3-hydroxyphenyl)prop-2-yn-1-yl]-8-methanesulfonyl-1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TC13172
Reactant of Route 2
TC13172
Reactant of Route 3
TC13172
Reactant of Route 4
TC13172
Reactant of Route 5
Reactant of Route 5
TC13172
Reactant of Route 6
Reactant of Route 6
TC13172
Customer
Q & A

Q1: How does TC13172 interact with its target, MLKL, and what are the downstream effects?

A1: this compound is a potent inhibitor of mixed lineage kinase domain-like protein (MLKL), a key regulator of necroptosis [, ]. Research shows that this compound covalently binds to Cysteine86 (Cys-86) of MLKL []. This interaction disrupts MLKL's function, effectively inhibiting its oligomerization and translocation to the cell membrane []. Consequently, this compound effectively blocks the necroptotic pathway.

Q2: How does the structure of this compound relate to its activity against MLKL?

A2: While the provided research doesn't offer detailed structure-activity relationship (SAR) data for this compound specifically, it does highlight its development through "scaffold morphing" from a xanthine MLKL inhibitor []. This suggests that modifications to the core structure of similar compounds can significantly impact their potency and selectivity toward MLKL. Further research into the SAR of this compound and its analogs would be beneficial to optimize its pharmacological properties.

Q3: What are the advantages of this compound compared to other potential MLKL inhibitors?

A3: this compound exhibits high potency against MLKL, reaching single nanomolar IC50 values []. Moreover, it demonstrates a significantly lower reaction rate with glutathione compared to its precursor compound, implying reduced off-target effects and potentially lower cellular toxicity []. This improved profile makes this compound a promising starting point for further drug development targeting MLKL-related diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。